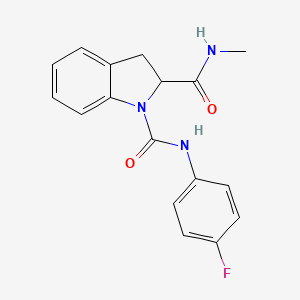

N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(4-fluorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-19-16(22)15-10-11-4-2-3-5-14(11)21(15)17(23)20-13-8-6-12(18)7-9-13/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNKHGLXSAFNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 4-fluoroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide and its analogs:

Structural and Functional Insights:

- Substituent Effects :

Pharmacokinetic and Pharmacodynamic Comparisons

- Synthetic Yields : The target compound’s synthesis is likely comparable to (1S,2R)-N1-(4-chloro-4-fluorophenyl)cyclohexane-1,2-dicarboxamide (24% yield), requiring optimized purification steps (e.g., preparative HPLC) .

- ADMET Profiles: Dicarboxamide derivatives generally exhibit favorable ADMET properties. For example, (2S)-N1-[2-[2-(methylamino)-2-oxo-ethyl]phenyl]-N2-phenylpyrrolidine-1,2-dicarboxamide passes most ADMET screens despite moderate solubility .

- Potency: The thiazol-2-yl-substituted pyrrolidine analogs demonstrate nanomolar-range IC50 values for PI3Kα/HDAC6, highlighting the impact of heterocyclic substituents on potency .

Biological Activity

N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound belonging to the indoline derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with methylindoline-1,2-dicarboxylic acid. The process generally employs coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is usually conducted at room temperature and purified through column chromatography to yield the desired product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| K562 (Leukemia) | 10 | Cell cycle arrest in G1 phase |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The fluorophenyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to enzyme active sites or cellular receptors.

Key mechanisms include:

- Inhibition of Histone Deacetylases (HDACs) : This compound may act as an HDAC inhibitor, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

- Modulation of Apoptotic Pathways : It can trigger intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis via mitochondrial pathways .

- Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This suggests potential for further development as an antimicrobial agent.

- Pharmacokinetics : A pharmacokinetic study in animal models indicated favorable absorption and distribution characteristics for this compound, with a half-life suitable for therapeutic applications .

Q & A

Q. What synthetic strategies are effective for preparing N1-(4-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide, and how is its purity confirmed?

- Methodological Answer : The compound can be synthesized via sequential coupling reactions starting from substituted isocyanates or carbamic chlorides. For example, hydrazine monohydrate reacts with (4-fluorophenyl)(methyl)carbamic chloride in acetonitrile, followed by Na₂CO₃-mediated coupling. Purification involves flash silica chromatography, with purity confirmed by analytical techniques such as:

- ¹H/¹³C NMR : To verify chemical environments (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 3.2–3.3 ppm) .

- HRMS (ESI+) : To confirm molecular weight (e.g., calculated [M+Na]⁺ 355.0983, observed 355.0985) .

- IR spectroscopy : Peaks at ~1713 cm⁻¹ (C=O stretching) and ~1507 cm⁻¹ (C-F vibrations) .

Q. What physicochemical properties are critical for handling and storing this compound?

- Methodological Answer : Key properties include:

- Melting Point : 161–163°C (indicative of crystallinity and stability) .

- Solubility : Likely polar aprotic solvents (DCM, DMF) based on structural analogs .

- Stability : Sensitive to pH and temperature; store at –20°C under inert atmosphere to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned or low-symmetry crystals .

- Structure Validation : Check for disorder in the fluorophenyl or methyl groups using Olex2 or PLATON .

- Coordination Studies : If metal complexes are synthesized (e.g., Ru(III)), analyze bond lengths (e.g., Ru–N ~2.0 Å) and ligand geometry .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Hypothesize enzyme/receptor inhibition (e.g., mGlu4 modulators ):

- In Vitro Assays : Screen against kinase panels or microbial cultures (MIC ≤ 2 µg/mL for antifungal activity) .

- Molecular Docking : Use AutoDock Vina to predict binding to targets like β-tubulin or DNA gyrase .

- SAR Studies : Compare with analogs (e.g., N1-(3-chlorophenyl) derivatives) to identify critical substituents .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Design derivatives by:

- Substituent Variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance potency .

- Scaffold Modification : Introduce heterocycles (e.g., thiazole) to improve metabolic stability .

- Biological Testing : Use high-throughput screening (HTS) in cancer cell lines (e.g., IC₅₀ < 10 µM) or microbial growth assays .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Leverage tools like:

- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5) and toxicity (ProTox-II for hepatotoxicity risk) .

- Quantum Mechanics : Gaussian 16 to calculate electrostatic potential surfaces, guiding solubility improvements .

Contradictions and Limitations in Evidence

- Synthesis Variations : While and describe dicarboxamide synthesis, the methylindoline moiety in the target compound may require indoline-specific coupling steps not detailed in current data .

- Biological Data : Mechanistic insights () are extrapolated from structurally related compounds; direct experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.